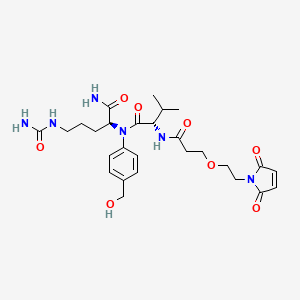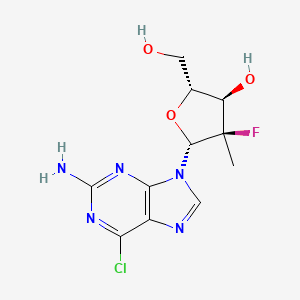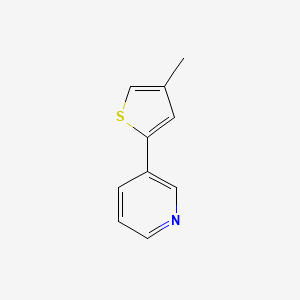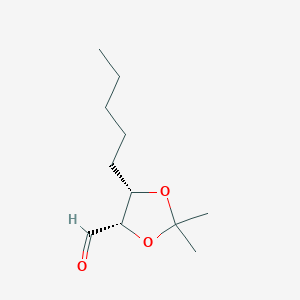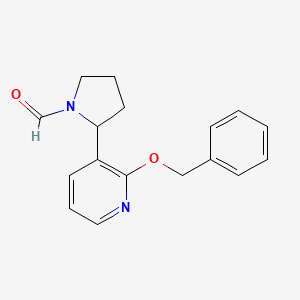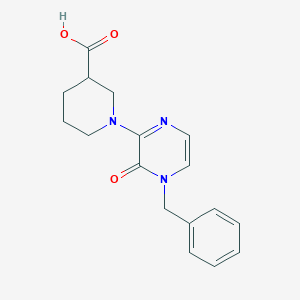![molecular formula C19H18N2O5S B11826995 (1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11826995.png)
(1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a bicyclic framework with a nitrobenzenesulfonyl group and a phenyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Bicyclic Framework: This step involves the cyclization of appropriate precursors under controlled conditions to form the azabicyclo[4.1.0]heptane core.
Introduction of the Nitrobenzenesulfonyl Group: This is achieved through a sulfonylation reaction, where a nitrobenzenesulfonyl chloride is reacted with the bicyclic intermediate.
Addition of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation or acylation reaction.
Formation of the Carbaldehyde Group: The final step involves the oxidation of a suitable precursor to introduce the aldehyde functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) over palladium (Pd) catalyst, iron powder (Fe) in acidic conditions
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products
Oxidation: Corresponding carboxylic acid
Reduction: Corresponding amine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, (1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for applications in areas such as materials science and nanotechnology.
Mechanism of Action
The mechanism of action of (1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group and the phenyl group are likely to play key roles in its binding to these targets. The compound may exert its effects through the following pathways:
Binding to Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in biochemical pathways.
Interaction with Receptors: It may bind to receptors on the cell surface or within cells, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
(1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
(1R,6R,7S)-3-(4-aminobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde: Similar structure but with an amino group instead of a nitro group.
(1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-methyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
The uniqueness of (1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde lies in its specific combination of functional groups and its bicyclic framework. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H18N2O5S |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(1R,6R,7S)-3-(4-nitrophenyl)sulfonyl-7-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde |
InChI |
InChI=1S/C19H18N2O5S/c22-13-19-10-11-20(12-17(19)18(19)14-4-2-1-3-5-14)27(25,26)16-8-6-15(7-9-16)21(23)24/h1-9,13,17-18H,10-12H2/t17-,18-,19+/m1/s1 |
InChI Key |
AHKXYXLAFHHJPP-QRVBRYPASA-N |
Isomeric SMILES |
C1CN(C[C@H]2[C@@]1([C@@H]2C3=CC=CC=C3)C=O)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1CN(CC2C1(C2C3=CC=CC=C3)C=O)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1R,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanamine](/img/structure/B11826912.png)


![5-[4-Amino-1-(4-aminobutyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine;hydrochloride](/img/structure/B11826939.png)
![1-[2-Hydroxy-4-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(4-hydroxyphenyl)-2-propen-1-one](/img/structure/B11826944.png)


